molecular formula C19H18N4O B11420393 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)-2,3-dihydro-1H-pyrrol-3-one

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11420393
M. Wt: 318.4 g/mol
InChI Key: GQOULISOCUZAOC-UHFFFAOYSA-N
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Description

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Biological Activity

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C17H17N5O
  • Molecular Weight : 305.35 g/mol
  • CAS Number : 459137-97-4

The compound acts primarily as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers. FGFR1 is a receptor tyrosine kinase that plays a crucial role in tumorigenesis. Inhibition of this receptor can lead to reduced cell proliferation and survival in cancer cells.

Inhibition of FGFR1

Research indicates that derivatives of this compound exhibit significant inhibitory activity against FGFR1. For example, one study reported an IC50 value of 3.5 μM for a related compound, demonstrating its potential as an anticancer agent . Further derivatives showed even lower IC50 values, such as 0.63 μM and 0.32 μM, indicating enhanced potency against FGFR1 .

Antiproliferative Effects

The antiproliferative activity was assessed using various cancer cell lines. Notably, compounds derived from this scaffold demonstrated IC50 values against the KG1 myeloma cell line of 5.6 μM and 9.3 μM . This suggests that these compounds can effectively inhibit the growth of specific cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated how modifications to the core structure affect biological activity. For instance:

  • Substituting different groups on the phenyl ring influences the binding affinity to FGFR1.
  • The presence of the benzodiazole moiety is crucial for maintaining activity against the target receptor.

Study on Cancer Cell Lines

A study conducted on multiple cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity. The results indicated that these compounds could induce apoptosis in cancer cells through the inhibition of signaling pathways associated with cell survival .

Clinical Implications

Clinical research has begun to explore the potential use of these compounds in combination therapies for breast cancer treatment. The data suggest that they may enhance the efficacy of existing therapies by targeting FGFR1 signaling pathways .

Research Findings Summary Table

Study Target IC50 (μM) Cell Line Notes
FGFR10.32KG1High potency inhibitor
FGFR13.5N/AInitial identification
Various5.6KG1Induces apoptosis

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C19H18N4O/c1-11-7-8-13(9-12(11)2)23-10-16(24)17(18(23)20)19-21-14-5-3-4-6-15(14)22-19/h3-9,20,24H,10H2,1-2H3,(H,21,22)

InChI Key

GQOULISOCUZAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)C

Origin of Product

United States

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